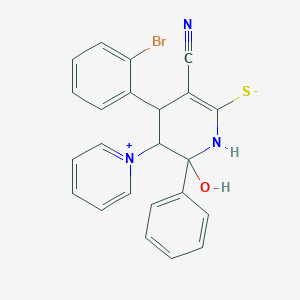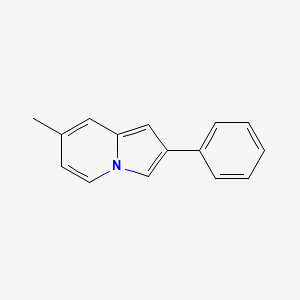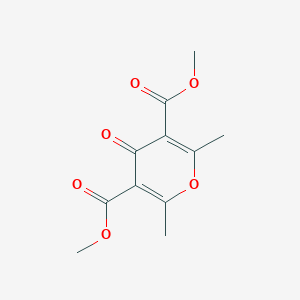![molecular formula C27H24F3N5O6 B11566127 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,6-dione](/img/structure/B11566127.png)
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-hydroxy-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,6-dione involves several steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, including 3,4-dimethoxyphenyl ethylamine and 5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole.
Coupling Reaction: The intermediates are then coupled under specific reaction conditions to form the core structure of the compound.
Cyclization: The coupled product undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine ring system.
Functional Group Modifications: Finally, the functional groups are modified to achieve the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-hydroxy-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,6-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-hydroxy-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,6-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Binding Interactions: The compound’s binding interactions with its targets are crucial for its biological activity, and these interactions are often studied using techniques such as molecular docking and crystallography.
Comparison with Similar Compounds
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-hydroxy-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,6-dione can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyanilino)-1-propanone and 1-(3,4-dimethoxyphenyl)-2-(isopropylamino)-2-methyl-1-propanone share structural similarities.
Properties
Molecular Formula |
C27H24F3N5O6 |
|---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C27H24F3N5O6/c1-14-19(23(37)35(33-14)16-7-5-4-6-8-16)26(27(28,29)30)20-21(31-24(26)38)34(25(39)32-22(20)36)12-11-15-9-10-17(40-2)18(13-15)41-3/h4-10,13,33H,11-12H2,1-3H3,(H,31,38)(H,32,36,39) |
InChI Key |
PBLDJVIBTGOTJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3(C4=C(NC3=O)N(C(=O)NC4=O)CCC5=CC(=C(C=C5)OC)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzoyloxy)-4-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11566047.png)
![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine](/img/structure/B11566061.png)
![6-(4-Bromophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11566062.png)


![N-(2,6-Diethylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11566072.png)
![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]propanamide](/img/structure/B11566075.png)
![methyl 4,5-dimethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11566084.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B11566090.png)
![N-(4-chloro-2-methylphenyl)-2-{(2E)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11566091.png)
![2,4-diiodo-6-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11566094.png)
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B11566099.png)

![ethyl 3-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11566104.png)
